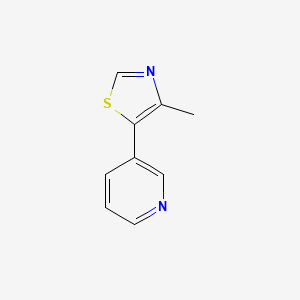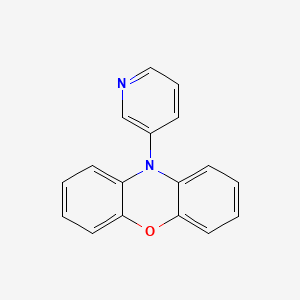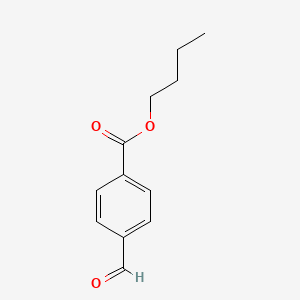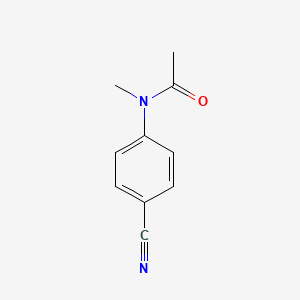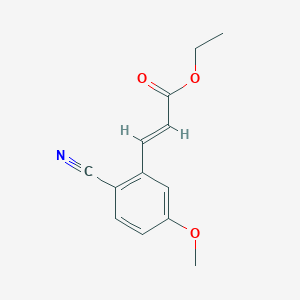
10-Bromodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromodecanamide is an organic compound with the molecular formula C10H20BrNO It is a brominated derivative of decanamide, characterized by the presence of a bromine atom attached to the tenth carbon of the decanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Bromodecanamide can be synthesized through the bromination of decanamide. The typical synthetic route involves the reaction of decanamide with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where decanamide is reacted with bromine in a controlled environment. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to decanamide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like ethanol or water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of decanamide derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of decanamide.
Oxidation: Formation of decanoic acid or other oxidized products.
Applications De Recherche Scientifique
10-Bromodecanamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of brominated polymers and other materials with specific properties.
Biological Studies: It may be used in the study of brominated compounds’ effects on biological systems, including their potential as antimicrobial or anticancer agents.
Chemical Research: The compound serves as a model compound for studying the reactivity and properties of brominated amides.
Mécanisme D'action
The mechanism of action of 10-Bromodecanamide largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the compound is reduced by the transfer of hydride ions from the reducing agent to the carbonyl group of the amide.
Molecular Targets and Pathways:
Nucleophilic Substitution: The carbon-bromine bond is the primary target, where the nucleophile attacks the carbon atom, leading to the displacement of the bromine atom.
Reduction: The carbonyl group of the amide is the target, where the reducing agent donates hydride ions to reduce the carbonyl carbon.
Comparaison Avec Des Composés Similaires
10-Bromodecanoic Acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
10-Bromodecanol: Contains a hydroxyl group instead of an amide group.
Decanamide: The parent compound without the bromine atom.
Uniqueness: 10-Bromodecanamide is unique due to the presence of both a bromine atom and an amide group, which imparts distinct reactivity and properties compared to its non-brominated or differently functionalized analogs. This combination makes it a valuable intermediate in organic synthesis and material science.
Propriétés
Numéro CAS |
88785-07-3 |
|---|---|
Formule moléculaire |
C10H20BrNO |
Poids moléculaire |
250.18 g/mol |
Nom IUPAC |
10-bromodecanamide |
InChI |
InChI=1S/C10H20BrNO/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H2,12,13) |
Clé InChI |
ZNZBDZFFUOWDKF-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(=O)N)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone](/img/structure/B14129072.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)
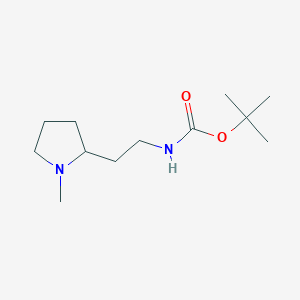
![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)
